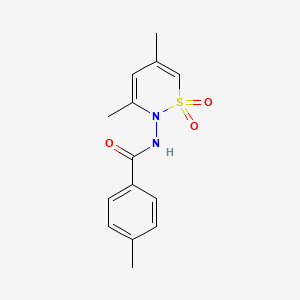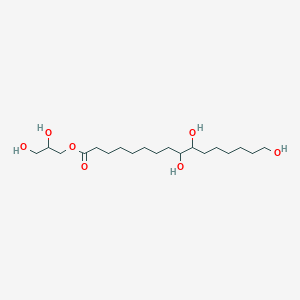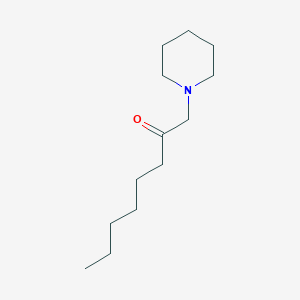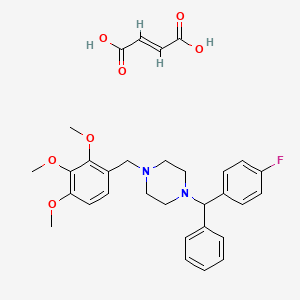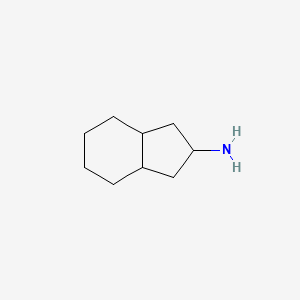
Octahydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-inden-2-amine is an organic compound with the molecular formula C9H17N It is a bicyclic amine, structurally related to indane, and is characterized by its saturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-inden-2-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 1H-indene-2-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of high-pressure hydrogenation and efficient catalysts ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Octahydro-1H-inden-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octahydro-1H-inden-2-amine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, and modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indane: A structurally related compound with an unsaturated ring system.
Tetralin: Another bicyclic compound with a similar structure but different functional groups.
Cyclohexylamine: A simpler amine with a single ring structure.
Uniqueness
Octahydro-1H-inden-2-amine is unique due to its fully saturated bicyclic structure, which imparts specific chemical properties and reactivity
Properties
CAS No. |
106031-96-3 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-inden-2-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-3-1-2-4-8(7)6-9/h7-9H,1-6,10H2 |
InChI Key |
ZLYYAOCQVXELAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


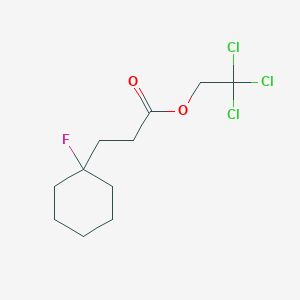


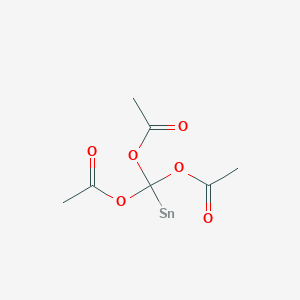
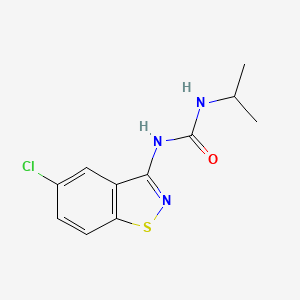
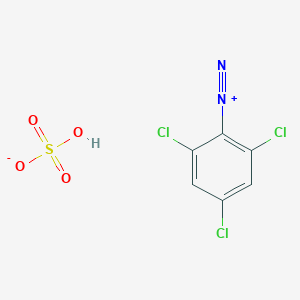
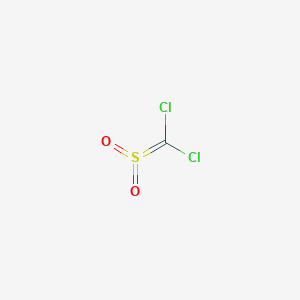
![2-([1,1'-Biphenyl]-4-yl)-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B14326809.png)

![N-[3,5-Bis(trimethylgermyl)cyclohexyl]-N-phenylaniline](/img/structure/B14326835.png)
